molecular formula C10H15ClN2O2 B2796174 ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate CAS No. 1856027-44-5

ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate

Cat. No.: B2796174
CAS No.: 1856027-44-5
M. Wt: 230.69
InChI Key: SEOJYRXUPZZBNR-UHFFFAOYSA-N
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Description

Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a sec-butyl group, and a chlorine atom attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-oxobutanoic acid ethyl ester with hydrazine derivatives. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Hydrolysis: Formation of 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 1-methyl-4-chloro-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of a sec-butyl group.

    Ethyl 1-sec-butyl-4-bromo-1H-pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom.

    Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate: Similar structure but with the carboxylate group at a different position on the pyrazole ring.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the chloro substituent and the ethyl sec-butyl group contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. This interaction often involves binding to enzyme active sites or receptor sites, leading to inhibition or modulation of their functions. The exact pathways can vary based on the target but generally include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Receptor Modulation : It could act on specific receptors, influencing cellular signaling cascades related to cancer and other diseases.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can significantly reduce pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent. For instance, compounds with similar structures have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Anticancer Activity

This compound has garnered attention for its anticancer potential. Research indicates that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's ability to disrupt microtubule assembly has been associated with its cytotoxic effects on cancer cells .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar pyrazole derivatives is useful:

Compound NameBiological ActivityNotes
Ethyl 1-methyl-4-chloro-1H-pyrazole-3-carboxylateAntimicrobial, anticancerSimilar structure with methyl substitution
Ethyl 1-sec-butyl-4-bromo-1H-pyrazole-3-carboxylateAntimicrobial, anti-inflammatoryBromine substitution affects reactivity
Ethyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylatePotentially different biological profilePosition of carboxylate group varies activity

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized this compound and evaluated its biological activities against various cell lines. It demonstrated significant antiproliferative effects, particularly in breast cancer models .
  • Mechanistic Insights : Another research article explored the molecular mechanisms underlying its anticancer effects, revealing that it induces apoptosis through caspase activation pathways .
  • In Vivo Studies : Animal model studies have shown promising results regarding its efficacy in reducing tumor growth and inflammation, suggesting potential therapeutic applications in oncology and inflammatory diseases .

Properties

IUPAC Name

ethyl 1-butan-2-yl-4-chloropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-4-7(3)13-6-8(11)9(12-13)10(14)15-5-2/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOJYRXUPZZBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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